molecular formula C13H10F6N2 B15126967 1,1-Bis(trifluoromethyl)-2,3,4,9-tetrahydro-1H-b-carboline

1,1-Bis(trifluoromethyl)-2,3,4,9-tetrahydro-1H-b-carboline

Cat. No.: B15126967
M. Wt: 308.22 g/mol
InChI Key: UXBDIBVINHTYIF-UHFFFAOYSA-N
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Description

1,1-Bis(trifluoromethyl)-2,3,4,9-tetrahydro-1H-b-carboline is a fluorinated heterocyclic compound It is characterized by the presence of two trifluoromethyl groups attached to a tetrahydro-1H-b-carboline core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of tetrahydro-1H-b-carboline with trifluoromethylating agents under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(trifluoromethyl)-2,3,4,9-tetrahydro-1H-b-carboline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1,1-Bis(trifluoromethyl)-2,3,4,9-tetrahydro-1H-b-carboline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound’s stability and reactivity make it useful in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1,1-Bis(trifluoromethyl)-2,3,4,9-tetrahydro-1H-b-carboline involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,1-Bis(trifluoromethyl)hydrazine: Another fluorinated compound with similar trifluoromethyl groups.

    1,1-Bis(trifluoromethyl)alkyl isocyanates: Compounds with similar fluorinated alkyl groups.

Uniqueness

1,1-Bis(trifluoromethyl)-2,3,4,9-tetrahydro-1H-b-carboline is unique due to its tetrahydro-1H-b-carboline core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H10F6N2

Molecular Weight

308.22 g/mol

IUPAC Name

1,1-bis(trifluoromethyl)-2,3,4,9-tetrahydropyrido[3,4-b]indole

InChI

InChI=1S/C13H10F6N2/c14-12(15,16)11(13(17,18)19)10-8(5-6-20-11)7-3-1-2-4-9(7)21-10/h1-4,20-21H,5-6H2

InChI Key

UXBDIBVINHTYIF-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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